molecular formula C9H18OSi B15358640 2-Methyl-5-trimethylsilylpent-4-yn-2-ol

2-Methyl-5-trimethylsilylpent-4-yn-2-ol

Cat. No.: B15358640
M. Wt: 170.32 g/mol
InChI Key: KDIUHXUETKEUNL-UHFFFAOYSA-N
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Description

2-Methyl-5-trimethylsilylpent-4-yn-2-ol is a chiral alkynylsilane that serves as a versatile building block in complex organic synthesis. A 2025 total synthesis study highlights its critical role as a precursor in the construction of jerangolid B, a natural product with potent antifungal activity and minimal mammalian toxicity . In this synthetic pathway, the compound is transformed into a key epoxide intermediate through a Shi epoxidation, a step crucial for establishing stereochemical integrity in the final natural product . The structure incorporates a trimethylsilyl-protected alkyne, a feature common to alkynylsilanes that facilitates regioselectivity in subsequent reactions and can be later removed or further functionalized . This makes 2-Methyl-5-trimethylsilylpent-4-yn-2-ol a valuable reagent for researchers developing synthetic routes to pharmaceutically relevant polyketide natural products and for methodologies relying on stereoselective synthesis. This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-5-trimethylsilylpent-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OSi/c1-9(2,10)7-6-8-11(3,4)5/h10H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIUHXUETKEUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#C[Si](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-trimethylsilylpent-4-yn-2-ol typically involves the following steps:

  • Starting Material: The synthesis begins with a suitable alkyne precursor, such as 2-methyl-1-pentyne.

  • Trimethylsilylation: The alkyne undergoes a trimethylsilylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base, such as triethylamine (Et3N).

  • Hydroboration-Oxidation: The resulting trimethylsilyl-alkyne is then subjected to hydroboration-oxidation to introduce the hydroxyl group at the appropriate position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-trimethylsilylpent-4-yn-2-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The alkyne can be reduced to form an alkene or alkane.

  • Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: Various nucleophiles can be used to replace the trimethylsilyl group, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Ketones or aldehydes.

  • Reduction: Alkenes or alkanes.

  • Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

2-Methyl-5-trimethylsilylpent-4-yn-2-ol has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It may be utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

  • Industry: Its unique properties make it valuable in materials science and the development of new chemical processes.

Mechanism of Action

The mechanism by which 2-Methyl-5-trimethylsilylpent-4-yn-2-ol exerts its effects depends on the specific application. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are determined by the specific reactions and processes in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The most relevant structural analogue is 2-Methyl-5-hexen-3-yn-2-ol (CAS 690-94-8), documented in . Below is a detailed comparison:

Property 2-Methyl-5-trimethylsilylpent-4-yn-2-ol 2-Methyl-5-hexen-3-yn-2-ol
Molecular Formula C₉H₁₈OSi C₇H₁₀O
Molecular Weight (g/mol) 170.32 110.15
Functional Groups Tertiary alcohol, alkyne, TMS group Tertiary alcohol, alkyne, alkene
CAS Number Not reported 690-94-8
Key Structural Features TMS-protected alkyne, shorter carbon chain Conjugated enyne system, longer carbon chain

Physicochemical Properties

  • Solubility : The TMS group in the target compound imparts hydrophobicity, reducing solubility in polar solvents compared to 2-Methyl-5-hexen-3-yn-2-ol, which may exhibit moderate polarity due to the alkene .
  • Stability : The TMS group enhances stability under acidic/basic conditions and during storage, whereas the unprotected alkyne in 2-Methyl-5-hexen-3-yn-2-ol is more prone to oxidation or hydration .

Spectroscopic Differences

  • ¹H NMR :
    • Target Compound : Distinct singlet at δ ~1.05 ppm (9H, Si(CH₃)₃), δ ~1.40 ppm (3H, C(CH₃)), and alkyne-proximal CH₂ protons at δ 2.2–2.5 ppm.
    • 2-Methyl-5-hexen-3-yn-2-ol : Alkene protons (δ 5.0–6.0 ppm) and terminal alkyne protons (if present) at δ ~2.5–3.0 ppm.

Q & A

Basic Questions

Q. What are the key structural features and physicochemical properties of 2-Methyl-5-trimethylsilylpent-4-yn-2-ol?

  • Answer : The compound contains a trimethylsilyl (TMS)-protected alkyne and a tertiary alcohol. Key properties include:

PropertyValue/DescriptionSource
Molecular formulaC₉H₁₈OSi (analogous to similar silyl compounds)Extrapolated
Key functional groupsAlkyne (C≡C), TMS group, tertiary alcoholStructural analysis
StabilitySensitive to acidic/basic conditions; TMS groups hydrolyze under protic conditionsSDS guidelines
  • Methodology : Use NMR (¹³C for silyl carbons), IR (alkyne stretch ~2100 cm⁻¹), and mass spectrometry for verification .

Q. How can researchers safely handle 2-Methyl-5-trimethylsilylpent-4-yn-2-ol in the lab?

  • Answer : Follow SDS protocols for silylated compounds:

PrecautionRecommendationSource
PPEGloves, lab coat, goggles; P95 respirator for aerosols
VentilationUse fume hoods to avoid inhalation
StorageInert atmosphere, moisture-free
  • Methodology : Monitor for hydrolysis byproducts (e.g., silanols) via TLC or GC-MS .

Q. What synthetic strategies are effective for introducing the trimethylsilyl group to alkyne intermediates?

  • Answer : Common methods include:

  • Silylation of terminal alkynes : Use TMS-Cl with a base (e.g., Et₃N) in anhydrous conditions .
  • Cross-coupling : Sonogashira coupling with TMS-protected alkynes, followed by deprotection if needed .
    • Critical Steps : Ensure anhydrous conditions to prevent premature hydrolysis; characterize intermediates via ¹H NMR .

Advanced Research Questions

Q. How does the TMS group influence the reactivity of the alkyne in catalytic transformations?

  • Answer : The TMS group:

  • Electronically : Stabilizes the alkyne via σ-donation, reducing electrophilicity.
  • Sterically : Hinders access to the alkyne, affecting regioselectivity in reactions like hydrofunctionalization .
    • Methodology : Compare reaction rates/selectivity with unprotected analogs using kinetic studies or DFT calculations .

Q. What analytical approaches resolve contradictions in reported stability data under varying pH?

  • Answer : Design controlled stability studies:

ConditionAnalytical ToolOutcome
Acidic (pH < 5)HPLC-MSDetect TMS hydrolysis to silanol
Neutral/Basic (pH > 7)NMR (monitor alkyne/silyl signals)Assess decomposition kinetics
  • Methodology : Use buffered solutions and quantify degradation products; reference SDS stability protocols .

Q. Can computational models predict the compound’s behavior in complex reaction systems?

  • Answer : Yes. Strategies include:

  • DFT Calculations : Map transition states for alkyne reactions (e.g., cycloadditions) .
  • MD Simulations : Study interactions with catalysts (e.g., Pd complexes) to optimize selectivity .
    • Methodology : Use software like Gaussian or ORCA for modeling; validate with experimental kinetics .

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

  • Answer : Systematically isolate and characterize intermediates:

StepCommon IssuesSolutions
SilylationMoisture contaminationUse molecular sieves; inert gas
Alkyne functionalizationCompeting side reactionsOptimize catalyst loading
  • Methodology : Employ DoE (Design of Experiments) to identify critical variables (e.g., temperature, solvent) .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectroscopic data for this compound?

  • Answer : Cross-validate using orthogonal techniques:

  • ¹H NMR vs. ¹³C NMR : Confirm TMS group integration and coupling patterns.
  • IR vs. Raman : Resolve overlapping alkyne and silyl peaks .
    • Methodology : Publish raw spectral data in open repositories for peer validation .

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